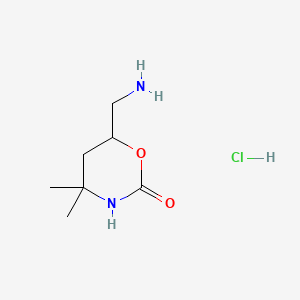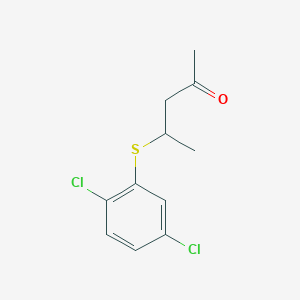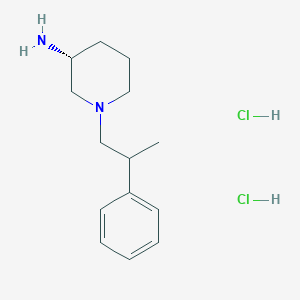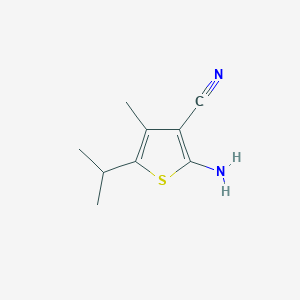
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene is an organic compound with significant applications in various fields of research and industry. This compound is characterized by the presence of bromine, fluorine, and phenoxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene typically involves multiple steps. One common synthetic route starts with the fluorination of a suitable precursor, followed by bromination and phenoxylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene can be compared with other similar compounds, such as:
- 1,4-Dibromo-2,5-difluorobenzene
- 2-Bromo-5-fluoro-1,3-dimethylbenzene
- 2-Bromo-5-fluorobenzotrifluoride
These compounds share similar structural features but differ in their specific substituents and reactivity. The unique combination of bromine, fluorine, and phenoxy groups in this compound makes it particularly valuable for certain applications .
Propiedades
Fórmula molecular |
C12H6BrF3O |
|---|---|
Peso molecular |
303.07 g/mol |
Nombre IUPAC |
2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene |
InChI |
InChI=1S/C12H6BrF3O/c13-12-10(15)5-9(6-11(12)16)17-8-3-1-7(14)2-4-8/h1-6H |
Clave InChI |
LGYJLXGGCGAXCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)F)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid](/img/structure/B15305665.png)





![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)
![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)
